Akt1-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

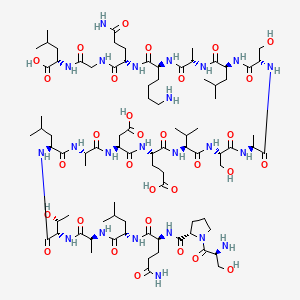

Akt1-IN-1 is a small molecule inhibitor specifically targeting the Akt1 protein kinase, also known as protein kinase B. Akt1 plays a crucial role in various cellular processes, including cell proliferation, survival, glucose metabolism, and protein synthesis. Inhibition of Akt1 activity has been shown to promote cancer cell apoptosis and inhibit tumor growth, making this compound a promising compound for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Akt1-IN-1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route includes the use of a palladium-catalyzed cross-coupling reaction to form the core structure of the compound. The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Akt1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its activity and selectivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .

Scientific Research Applications

Akt1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of Akt1 inhibitors. In biology, this compound is employed to investigate the role of Akt1 in cellular processes such as apoptosis, cell cycle regulation, and metabolism. In medicine, it is being explored as a potential therapeutic agent for various cancers, including lung, breast, prostate, and endometrial cancers . Additionally, this compound is used in drug discovery and development to identify new compounds with improved efficacy and safety profiles .

Mechanism of Action

Akt1-IN-1 exerts its effects by binding to the active site of the Akt1 protein kinase, thereby inhibiting its activity. The inhibition of Akt1 leads to the suppression of downstream signaling pathways involved in cell survival and proliferation. Specifically, this compound prevents the phosphorylation of key substrates such as glycogen synthase kinase-3 and forkhead box O transcription factors, resulting in the induction of apoptosis and inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds: Several compounds are similar to Akt1-IN-1 in terms of their structure and mechanism of action. These include capivasertib, ipatasertib, and miransertib. These compounds also target the Akt1 protein kinase and are being investigated for their potential in cancer therapy .

Uniqueness of this compound: this compound is unique due to its high selectivity for Akt1 over other isoforms of the Akt protein kinase family, such as Akt2 and Akt3. This selectivity reduces the likelihood of off-target effects and enhances the compound’s therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its ability to effectively inhibit tumor growth and induce cancer cell apoptosis .

Properties

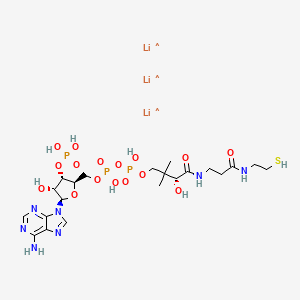

Molecular Formula |

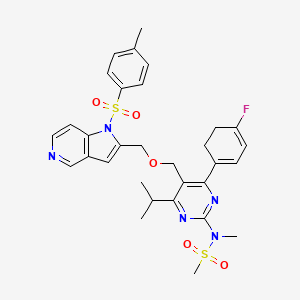

C31H34FN5O5S2 |

|---|---|

Molecular Weight |

639.8 g/mol |

IUPAC Name |

N-[4-(4-fluorocyclohexa-1,3-dien-1-yl)-5-[[1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridin-2-yl]methoxymethyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C31H34FN5O5S2/c1-20(2)29-27(30(22-8-10-24(32)11-9-22)35-31(34-29)36(4)43(5,38)39)19-42-18-25-16-23-17-33-15-14-28(23)37(25)44(40,41)26-12-6-21(3)7-13-26/h6-8,10,12-17,20H,9,11,18-19H2,1-5H3 |

InChI Key |

ZEMLAHMFSXBYLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2COCC4=C(N=C(N=C4C(C)C)N(C)S(=O)(=O)C)C5=CC=C(CC5)F)C=NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)

![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)

![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)